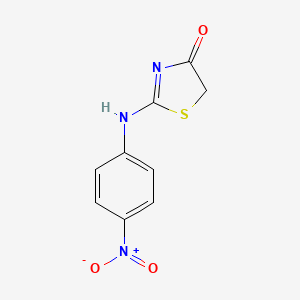

2-(4-nitroanilino)-1,3-thiazol-4-one

Description

BenchChem offers high-quality 2-(4-nitroanilino)-1,3-thiazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-nitroanilino)-1,3-thiazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitroanilino)-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3S/c13-8-5-16-9(11-8)10-6-1-3-7(4-2-6)12(14)15/h1-4H,5H2,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLJFZSISBAXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C(S1)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N=C(S1)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Architectural Significance of 1,3 Thiazol 4 One in Drug Discovery

The 1,3-thiazol-4-one ring system, a derivative of thiazolidine (B150603) featuring a carbonyl group at the fourth position, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gove3s-conferences.org This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Thiazolidin-4-ones are versatile structures that can be readily modified at positions 2, 3, and 5, allowing for the systematic exploration of structure-activity relationships and the optimization of lead compounds. mdpi.com

The inherent structural features of the thiazolidin-4-one core contribute to its biological promiscuity. The presence of nitrogen and sulfur heteroatoms, along with a carbonyl group, provides multiple points for hydrogen bonding and other non-covalent interactions with protein targets. e3s-conferences.org This has led to the development of thiazolidin-4-one derivatives with a remarkable range of therapeutic applications.

Table 1: Reported Biological Activities of Thiazolidin-4-one Derivatives

| Biological Activity | References |

|---|---|

| Antimicrobial | mdpi.comnih.gov |

| Anticancer | mdpi.comnih.gov |

| Anti-inflammatory | mdpi.comnih.gov |

| Antiviral | mdpi.comnih.gov |

| Antidiabetic | mdpi.comnih.gov |

| Antiparasitic | mdpi.com |

The adaptability of the thiazolidin-4-one scaffold has been a driving force in the synthesis of numerous derivatives. For instance, the introduction of various substituents at different positions on the ring has yielded compounds with potent and selective activities. researchgate.netconnectjournals.com This chemical tractability makes the 1,3-thiazol-4-one nucleus a fertile ground for the discovery of novel drug candidates. nih.gov

The Central Role of Heterocyclic Compounds in Chemical Biology

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of chemistry and biology. openaccessjournals.com Their prevalence in nature is vast, forming the core structures of essential biomolecules such as nucleic acids (purines and pyrimidines), vitamins (thiamine, riboflavin), and amino acids (histamine, tryptophan). openaccessjournals.comsciencescholar.usresearchgate.net This inherent biological relevance has made them a primary focus of research in medicinal chemistry and drug discovery. sciencescholar.us

The unique properties of heterocyclic compounds are conferred by the presence of heteroatoms like nitrogen, oxygen, and sulfur. openaccessjournals.comijsrtjournal.com These atoms introduce dipoles, alter ring strain, and provide sites for hydrogen bonding, which in turn influence the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability. nih.gov These characteristics are critical for a molecule's pharmacokinetic and pharmacodynamic profile.

The structural diversity of heterocyclic compounds is immense, ranging from simple five- or six-membered rings like furan (B31954) and pyridine (B92270) to complex fused systems. researchgate.netijsrtjournal.com This diversity provides a vast chemical space for medicinal chemists to explore in the search for new drugs. mdpi.com Indeed, a significant proportion of pharmaceuticals currently on the market contain at least one heterocyclic ring. sciencescholar.us

Situating 2 4 Nitroanilino 1,3 Thiazol 4 One in the Realm of Thiazolidinone Chemistry

Cyclization Reactions in 1,3-Thiazol-4-one Synthesis

The foundational approach to constructing the 1,3-thiazol-4-one ring system involves intramolecular cyclization reactions. A primary and widely utilized method is the reaction between an N-substituted thiourea (B124793) and an α-haloacetic acid or its ester derivative. google.comresearchgate.net For the synthesis of 2-anilino-type derivatives, an N-arylthiourea is typically employed.

The reaction commences with the nucleophilic attack of the sulfur atom of the thiourea onto the electrophilic carbon of the α-haloacetic acid, leading to the formation of an S-alkylated intermediate. Subsequent intramolecular cyclization, through the attack of one of the thiourea nitrogen atoms on the carboxylic acid carbonyl group, followed by dehydration, yields the 2-imino-1,3-thiazolidin-4-one ring. google.com The tautomeric 2-anilino form is often in equilibrium with the 2-imino structure.

A classic related method is the Hantzsch thiazole (B1198619) synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide. researchgate.netwikipedia.org While the direct synthesis of 2-anilino-1,3-thiazol-4-ones via the Hantzsch route typically uses an α-halo acid instead of an α-haloketone, the underlying principle of forming the N-C-S fragment via condensation remains central. clockss.org The choice of reactants and conditions, such as the base and solvent, can influence the regioselectivity of the cyclization, especially when using unsymmetrical thioureas. researchgate.netrsc.org For instance, studies have shown that the amine with a lower pKa in an unsymmetrical thiourea tends to become part of the exocyclic imino group. researchgate.netrsc.org

Table 1: Examples of Cyclization Reactions for Thiazolidin-4-one Synthesis

One-Pot and Multicomponent Reaction Strategies

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have become powerful tools in organic synthesis. researchgate.netresearchgate.net These strategies allow for the construction of complex molecules like 2-(4-nitroanilino)-1,3-thiazol-4-one from simple, readily available starting materials in a single synthetic operation without the need to isolate intermediates.

A common and effective MCR for synthesizing the 2,3-disubstituted 1,3-thiazolidin-4-one core involves the condensation of an amine, an aldehyde, and thioglycolic acid. researchgate.netnih.gov In this reaction, the amine and aldehyde first react to form a Schiff base (imine) in situ. The sulfur of thioglycolic acid then attacks the imine carbon, and subsequent intramolecular cyclization via amide bond formation leads to the final thiazolidin-4-one product. jocpr.com This approach offers significant advantages in terms of atom economy and operational simplicity. Various catalysts, including L-proline and anhydrous zinc chloride, have been employed to facilitate this transformation, often under mild or green conditions. researchgate.netjocpr.com

Other MCRs involve different starting materials. For example, a three-component reaction between a primary amine, phenyl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been reported to yield highly functionalized 2-imino-1,3-thiazolidin-4-one derivatives. crimsonpublishers.com This method proceeds through the initial formation of a thiourea, which then reacts with DMAD in a domino sequence of nucleophilic attack and cyclization. crimsonpublishers.com

Table 2: Selected One-Pot and Multicomponent Syntheses of Thiazolidin-4-ones

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and promoting greener chemical processes. The application of microwave irradiation to the synthesis of 2-(4-nitroanilino)-1,3-thiazol-4-one and its analogs has proven highly effective. jocpr.comnih.gov

The synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones via the one-pot condensation of aromatic amines, aldehydes, and thioglycolic acid can be significantly expedited using microwave heating. jocpr.comjocpr.com Reactions that might take several hours under conventional heating can often be completed in a matter of minutes, typically with improved yields. jocpr.com For instance, using anhydrous zinc chloride as a catalyst in dioxane, this three-component reaction proceeds efficiently under microwave irradiation to give excellent yields of the desired products. jocpr.com

Solvent-free, or solid-support, microwave-assisted synthesis represents a particularly green approach. The one-pot, three-component reaction of a thiourea, chloroacetic acid, and an aldehyde can be carried out without any solvent under microwave irradiation to rapidly produce 5-arylidene-2-imino-4-thiazolidinones. nih.gov This method is not only fast and efficient but also minimizes the use of volatile and often hazardous organic solvents. The development of microwave-assisted protocols has been crucial in the construction of libraries of thiazolidinone derivatives for biological screening. chemmethod.comnih.govresearchgate.net

Derivatization Strategies for Enhancing Biological Profiles

The biological activity of the 1,3-thiazol-4-one scaffold is highly dependent on the nature and position of its substituents. mdpi.com Derivatization at the C2, N3, and C5 positions is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these compounds to optimize their biological profiles.

Substituent Effects on the Thiazolidin-4-one Core

Structure-activity relationship (SAR) studies have revealed that modifications to the thiazolidin-4-one core can have a profound impact on biological efficacy. The substituent at the C2 position is particularly critical. The introduction of various aryl groups at this position can lead to a wide spectrum of activities, including antimicrobial and anticancer effects. nih.govekb.eg

Table 3: Influence of Substituents on the Biological Activity of Thiazolidin-4-one Analogs

Aniline and Nitro Group Incorporation

The incorporation of a 4-nitroaniline (B120555) moiety at the C2 position of the thiazol-4-one ring is a deliberate design choice aimed at conferring specific properties to the molecule. Aniline and its derivatives are common substructures in a vast number of pharmaceuticals and biologically active compounds. wikipedia.org The amino group provides a key hydrogen bond donor/acceptor site and a point for further functionalization. mdpi.com

The nitro group (–NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the entire molecule. svedbergopen.com Its inclusion can affect pharmacokinetics, pharmacodynamics, receptor binding affinity, and metabolic stability. svedbergopen.comresearchgate.net Aromatic nitro compounds are found in numerous drugs and are known to contribute to a range of biological activities, partly through their ability to participate in redox reactions within cells. researchgate.netnih.gov In the context of thiazolidin-4-ones, the presence of a nitro group on the C2-phenyl ring has been associated with potent antimicrobial and anticancer activities in several studies. ekb.eg For example, a 3-(benzo[d] researchgate.netcrimsonpublishers.comdioxol-5-ylmethyl)-2-(4-nitrophenyl)thiazolidine-4-one was reported to be a potent inhibitor of the α-glucosidase enzyme. ekb.eg The synthesis of 2-(4-nitroanilino)-1,3-thiazol-4-one itself would typically follow the general cyclization or multicomponent strategies, using 1-(4-nitrophenyl)thiourea as a key precursor.

Table of Mentioned Compounds

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. amazonaws.com This method is instrumental in identifying potential biological targets for a compound and estimating its binding affinity. For the 2-(4-nitroanilino)-1,3-thiazol-4-one scaffold, molecular docking studies have been employed to investigate its interactions with various enzymes and receptors that are implicated in a range of diseases. nih.govtbzmed.ac.ir

The analysis of ligand-protein interactions reveals the specific molecular forces that govern the binding of 2-(4-nitroanilino)-1,3-thiazol-4-one to its biological targets. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govresearchgate.net For thiazolidin-4-one derivatives, studies have shown that the carbonyl group of the thiazolidinone ring frequently acts as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with the amino acid residues in the active site of the protein. mdpi.com The nitro group in the 4-nitroanilino moiety is a strong electron-withdrawing group and can participate in hydrogen bonding and electrostatic interactions, potentially enhancing the binding affinity. researchgate.net

For instance, in studies on related thiazolidin-4-one derivatives, hydrogen bond interactions have been observed with key amino acid residues such as arginine, tyrosine, and glutamine in the active sites of various enzymes. nih.gov The presence of a phenyl group, similar to the anilino moiety in the target compound, often leads to hydrophobic interactions with non-polar residues like isoleucine and phenylalanine. nih.gov

A hypothetical representation of the types of interactions that could be expected for 2-(4-nitroanilino)-1,3-thiazol-4-one with a protein active site is presented in the table below.

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residue |

| Hydrogen Bond | Carbonyl oxygen of thiazolidin-4-one | Arginine, Serine, Threonine |

| Hydrogen Bond | NH group of the anilino linker | Aspartate, Glutamate |

| Hydrogen Bond | Nitro group | Serine, Threonine, Tyrosine |

| π-π Stacking | Phenyl ring of the anilino moiety | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Thiazolidinone ring, Phenyl ring | Leucine, Isoleucine, Valine |

Molecular docking simulations predict the most energetically favorable binding poses of 2-(4-nitroanilino)-1,3-thiazol-4-one within the active site of a target protein. These predictions are crucial for understanding the mechanism of action and for the rational design of new derivatives with improved activity. amazonaws.com The predicted binding mode is often visualized as a 3D model showing the ligand nestled within the binding pocket of the protein, highlighting the key interactions. researchgate.net

For thiazolidin-4-one analogs, docking studies have successfully predicted binding modes in various protein targets, including enzymes implicated in cancer and infectious diseases. nih.govtbzmed.ac.ir These studies often reveal that the thiazolidin-4-one core serves as a central scaffold from which the substituent groups project into specific sub-pockets of the active site, thereby determining the compound's selectivity and potency. The predicted binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity. Lower binding energies typically indicate a more stable ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties, or "descriptors," that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the optimization of lead structures. nih.govresearchgate.net

Both 2D- and 3D-QSAR approaches have been applied to thiazolidin-4-one derivatives to understand their structure-activity relationships. nih.govresearchgate.net

2D-QSAR: This method utilizes descriptors that are calculated from the 2D representation of the molecule, such as molecular weight, logP (lipophilicity), molar refractivity, and topological indices. nih.gov Multiple Linear Regression (MLR) is a common statistical technique used to build the QSAR equation. For thiazolidin-4-one analogs, 2D-QSAR studies have highlighted the importance of properties like molecular size and electronic effects for their biological activities. researchgate.net

3D-QSAR: These methods consider the 3D structure of the molecules and how they align in space. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. nih.gov

CoMFA calculates steric and electrostatic fields around the aligned molecules. The resulting contour maps indicate regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity. nih.gov

CoMSIA calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the structural requirements for activity. nih.gov

Studies on thiazolidin-4-one derivatives have shown that both steric and electrostatic properties play a significant role in their activity. nih.gov

The development of a robust QSAR model involves the careful selection of relevant descriptors and statistical validation of the resulting equation. researchgate.net Descriptor analysis helps to identify the key molecular features that influence the biological activity of the 2-(4-nitroanilino)-1,3-thiazol-4-one scaffold.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic and hydrogen bonding interactions. |

| Steric | Molar Refractivity, Molecular Volume | Influences how the molecule fits into the binding site. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecule. |

The predictive power of a QSAR model is assessed using statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value indicates a model with good predictive ability. nih.gov For thiazolidin-4-one derivatives, QSAR models with good statistical significance have been developed, enabling the prediction of activity for new analogs. nih.govnih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netdntb.gov.ua These calculations provide fundamental insights into the properties of 2-(4-nitroanilino)-1,3-thiazol-4-one at the atomic level.

DFT calculations can be used to determine the most stable conformation of the molecule by optimizing its geometry. nih.gov This is crucial for understanding its 3D shape and how it interacts with biological macromolecules. Furthermore, DFT can be used to calculate a range of quantum chemical parameters that are related to the molecule's reactivity and stability. researchgate.netresearcher.life

Key quantum chemical parameters calculated using DFT include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map shows the distribution of charge on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting sites of interaction with other molecules.

The table below summarizes some of the key parameters that can be obtained from DFT calculations for 2-(4-nitroanilino)-1,3-thiazol-4-one.

| Parameter | Information Provided | Relevance |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential | Electron-rich and electron-poor regions | Predicts sites for electrostatic interactions. |

| Dipole Moment | Polarity of the molecule | Influences solubility and intermolecular interactions. |

By providing a detailed understanding of the electronic and structural properties of 2-(4-nitroanilino)-1,3-thiazol-4-one, DFT calculations complement the findings from molecular docking and QSAR studies, contributing to a comprehensive picture of its chemical biology. nih.govresearchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity and interactions. Quantum mechanical methods, particularly DFT, are employed to calculate various molecular properties and reactivity descriptors. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. youtube.com The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For thiazolidin-4-one derivatives, the HOMO is often distributed over the thiazolidine (B150603) and adjacent phenyl rings, while the LUMO's location can be influenced by electron-withdrawing or -donating substituents. researchgate.net In the case of 2-(4-nitroanilino)-1,3-thiazol-4-one, the electron-withdrawing nitro group (-NO₂) is expected to significantly lower the LUMO energy and influence the electron distribution across the molecule.

Global reactivity descriptors, derived from HOMO and LUMO energies using Koopmans' theorem, quantify various aspects of reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), ionization potential (IP), and electron affinity (EA). nih.gov A higher chemical hardness, calculated from a larger HOMO-LUMO gap, indicates lower reactivity. nih.gov These parameters help in predicting how the molecule will interact with biological targets. nih.gov For instance, DFT calculations on related thiazolidine structures have been used to assess these properties and predict their chemical behavior. nih.govresearchgate.net

Table 1: Key Electronic and Reactivity Descriptors

| Descriptor | Symbol | Significance | Typical Calculation Method |

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating capacity | DFT |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting capacity | DFT |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and stability | ELUMO - EHOMO |

| Ionization Potential | IP | Energy required to remove an electron | -EHOMO |

| Electron Affinity | EA | Energy released when an electron is added | -ELUMO |

| Electronegativity | χ | Power of an atom to attract electrons | -(EHOMO + ELUMO) / 2 |

| Chemical Hardness | η | Resistance to change in electron distribution | (ELUMO - EHOMO) / 2 |

Conformational Analysis and Tautomerism

The three-dimensional structure and potential isomeric forms of 2-(4-nitroanilino)-1,3-thiazol-4-one are critical for its ability to bind to specific biological targets.

Conformational Analysis: This involves identifying the most stable spatial arrangements of the atoms in the molecule. The flexibility of the molecule is largely determined by the rotation around single bonds. For 2-(4-nitroanilino)-1,3-thiazol-4-one, key dihedral angles include the one between the thiazolidinone ring and the 4-nitroanilino moiety. Studies on similar structures, like 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one, reveal that the thiazolidinone ring and the phenyl ring are often significantly twisted relative to each other. nih.gov In one analysis, the dihedral angle between the thiazolidinone ring and the phenyl ring was found to be 78.42°. nih.gov DFT calculations are a primary tool for exploring the potential energy surface and identifying low-energy conformers. nih.gov

Tautomerism: 2-(4-nitroanilino)-1,3-thiazol-4-one can potentially exist in different tautomeric forms. The primary equilibrium is likely between the amino-oxo form and the imino-hydroxy form, arising from proton migration between the exocyclic nitrogen and the ring oxygen or nitrogen. The relative stability of these tautomers can be assessed using DFT calculations, which determine the Gibbs free energy for each form. nih.gov For many related 4-thiazolidinones, the keto (oxo) form is generally found to be more stable than the enol (hydroxy) form. nih.gov The presence of the anilino group at the 2-position introduces the possibility of an amino-imino tautomerism, which would also be subject to computational investigation.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of electronic structure, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.gov MD simulations are used to study the conformational flexibility, solvation effects, and binding stability of a ligand with its target protein. nih.gov

In a typical MD simulation protocol, the compound is placed in a simulated physiological environment (e.g., a box of water molecules and ions). The system is then subjected to energy minimization, followed by a period of heating and equilibration at a constant temperature and pressure (e.g., 300 K and 1 bar). nih.gov The subsequent production run simulates the atomic motions over nanoseconds, and the resulting trajectory is analyzed. nih.gov

For 2-(4-nitroanilino)-1,3-thiazol-4-one, MD simulations could be used to:

Explore Conformational Space: To understand the range of shapes the molecule adopts in solution.

Analyze Stability in a Binding Pocket: When docked into a putative enzyme active site, MD simulations can assess the stability of the binding pose. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time suggests a stable binding mode. researchgate.netnih.gov

Characterize Intermolecular Interactions: MD can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex, and how these interactions evolve over time. researchgate.netjocpr.com

In Silico ADMET Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of these properties, helping to identify potential liabilities. nih.gov Various computational models and software, such as SwissADME and pkCSM, are used for these predictions. nih.govnih.gov

For 2-(4-nitroanilino)-1,3-thiazol-4-one, key ADMET parameters would be predicted based on its structure:

Absorption: This includes predictions of oral bioavailability and adherence to empirical rules like Lipinski's Rule of Five. impactfactor.org Lipinski's rules state that orally active drugs generally have a molecular weight < 500 Da, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Many thiazolidin-4-one derivatives have been shown to possess favorable drug-like properties according to these rules. impactfactor.orgresearchgate.net

Distribution: Predictions would estimate parameters like blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is crucial for anticipating drug-drug interactions. researchgate.net

Excretion: This involves predicting the likely route and rate of elimination from the body.

Toxicity: A range of potential toxicities can be flagged, including cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test prediction), and hepatotoxicity.

Table 2: Representative In Silico ADMET Predictions for Thiazolidin-4-one Scaffolds

| Property | Predicted Parameter | Significance | Common Finding for Analogues |

| Absorption | Lipinski's Rule of Five | Oral bioavailability likelihood | Generally compliant. nih.govimpactfactor.org |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut | High | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system | Variable, often predicted as non-permeable |

| Metabolism | CYP450 Inhibition | Potential for drug-drug interactions | Can be an inhibitor of certain CYP isozymes. researchgate.net |

| Excretion | Total Clearance (log CLtot) | Rate of elimination from the body | Varies based on specific substitutions |

| Toxicity | Ames Toxicity | Mutagenic potential | Often predicted to be non-mutagenic |

| hERG Inhibition | Risk of cardiotoxicity | Generally low risk predicted |

Note: This table represents general findings for the broader class of thiazolidin-4-one derivatives based on in silico studies and may not be specific to 2-(4-nitroanilino)-1,3-thiazol-4-one. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 2 4 Nitroanilino 1,3 Thiazol 4 One Derivatives

Impact of Substituents on the Thiazolidin-4-one Ring System

The thiazolidin-4-one ring can be functionalized at the C2, N3, and C5 positions, with each site offering a unique opportunity to influence the compound's physicochemical properties and its interaction with biological targets.

Role of C2 Substitutions

The substituent at the C2 position of the thiazolidin-4-one ring plays a pivotal role in defining the nature and potency of the biological activity. In the case of 2-(4-nitroanilino)-1,3-thiazol-4-one, the anilino group at this position is a key determinant of its pharmacological effects. Modifications on the phenyl ring of the anilino moiety can lead to significant changes in activity. For instance, the introduction of electron-donating or electron-withdrawing groups on this phenyl ring can modulate the electronic environment of the entire molecule, thereby affecting its binding affinity to target proteins.

While specific SAR studies on 2-(4-nitroanilino) derivatives are limited, research on analogous 2-arylamino-thiazol-4-ones suggests that the nature and position of substituents on the aryl ring are critical. For example, in a series of 2-anilino-4-amino-5-aroylthiazoles, various substitutions on the phenylamino (B1219803) moiety at the 2-position were found to be crucial for their antiproliferative activity and inhibition of tubulin polymerization. nih.gov

Influence of N3 Substitutions

The nitrogen atom at the N3 position of the thiazolidin-4-one ring is another key site for structural modification. The introduction of various substituents at this position can significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, which are all critical for its pharmacokinetic and pharmacodynamic properties.

Studies on related thiazolidin-4-one derivatives have shown that N3-substitution can have a profound effect on biological activity. For example, in a series of 2,3-diaryl-1,3-thiazolidin-4-ones, the nature of the substituent on the N3-phenyl ring was found to be important for anti-HIV activity. google.com Similarly, the introduction of a quinazoline (B50416) moiety at the N3 position of 2-aryl-3-arylaminothiazolidin-4-ones was reported to decrease cytotoxic activity against certain cancer cell lines. This highlights the sensitivity of the biological response to modifications at this position.

Effects of Substitutions at the 5-Position

The C5 position of the thiazolidin-4-one ring is frequently substituted with an arylidene group, a modification that has been shown to be of paramount importance for a range of biological activities, particularly antimicrobial and anticancer effects. The arylidene moiety extends the conjugation of the system and provides an additional site for interaction with biological targets.

Numerous studies have underscored the significance of the 5-arylidene group. For instance, a series of 5-arylidene-thiazolidine-2,4-dione derivatives exhibited significant antimicrobial activity, mainly against Gram-positive bacteria. nih.gov The nature of the substituent on the arylidene ring can dramatically influence potency. For example, in a series of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives, the introduction of different aryl or heteroaryl methylene (B1212753) groups at the 5-position led to potent antibacterial agents against MRSA and H. pylori. nih.gov The electronic properties of the substituents on the 5-arylidene ring, whether electron-donating or electron-withdrawing, and their position (ortho, meta, or para), are critical determinants of the observed biological activity. For example, in one study on 5-arylidene-2-(thiazol-2-ylimino)thiazolidin-4-ones, substitution with a chloro group on the benzene (B151609) ring was found to enhance antibacterial activity, with the para-chloro substitution being the most active.

Significance of the 4-Nitroaniline (B120555) Moiety

Nitro-containing compounds are a well-established class of therapeutic agents, particularly in the field of antimicrobial and antiprotozoal drug discovery. mdpi.com The nitro group can undergo bioreduction in hypoxic cells or certain microorganisms to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can exert cytotoxic effects. researchgate.net In the context of 2-(4-nitroanilino)-1,3-thiazol-4-one, the 4-nitro group is expected to play a key role in its mechanism of action. Studies on other nitro-containing heterocyclic compounds have shown that the nitro group is often essential for their biological activity. For instance, in a series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, the nitro group was a key feature for their antiprotozoal activity. mdpi.com

Correlation between Molecular Features and Specific Biological Activities

The biological activity of 2-(4-nitroanilino)-1,3-thiazol-4-one derivatives is a direct consequence of their molecular features. The interplay between the different substituents on the thiazolidin-4-one ring and the 4-nitroaniline moiety determines the specific type and potency of the observed biological effect.

Antimicrobial Activity: For antimicrobial activity, the presence of a 5-arylidene substituent is often crucial. The nature of the substituent on this arylidene ring can fine-tune the activity spectrum. For example, halogen substitutions on the 5-arylidene ring have been shown to enhance antibacterial activity.

Anticancer Activity: In the context of anticancer activity, substitutions at both the N3 and C5 positions are important. The introduction of specific aryl groups at the N3 position and various arylidene moieties at the C5 position can lead to potent cytotoxic agents. nih.gov The 4-nitroaniline moiety may also contribute to the anticancer profile, potentially through mechanisms involving bioreductive activation in the hypoxic tumor microenvironment.

The following table illustrates a hypothetical correlation between substituents and biological activity based on general observations from related thiazolidin-4-one series.

| C2-Substituent | N3-Substituent | C5-Substituent | Observed Biological Activity |

| 4-Nitroanilino | H | Unsubstituted | Baseline Activity |

| 4-Nitroanilino | Methyl | 4-Chlorobenzylidene | Enhanced Antibacterial Activity |

| 4-Nitroanilino | Phenyl | 4-Methoxybenzylidene | Potential Anticancer Activity |

| 4-Nitroanilino | Acetyl | 2,4-Dichlorobenzylidene | Increased Cytotoxicity |

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a crucial tool in modern drug discovery, allowing for the identification of the key structural features responsible for a molecule's biological activity. For 2-(4-nitroanilino)-1,3-thiazol-4-one derivatives, a general pharmacophore model would likely include:

A hydrogen bond acceptor (the carbonyl group at C4).

A hydrogen bond donor (the N-H group of the anilino moiety).

An aromatic ring (the 4-nitrophenyl group).

A hydrophobic feature (the thiazolidinone ring itself).

An additional aromatic/hydrophobic feature if a 5-arylidene group is present.

Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies on related thiazole (B1198619) derivatives have highlighted the importance of molecular descriptors such as lipophilicity (XlogP), molecular shape indices (Kier's shape index), and electronic parameters for antimicrobial and anticancer activities. researchgate.netnih.gov

Lead optimization is the process of refining the structure of a promising lead compound to improve its activity, selectivity, and pharmacokinetic properties. For 2-(4-nitroanilino)-1,3-thiazol-4-one, lead optimization strategies would involve:

Systematic modification of the 5-arylidene ring: Introducing a variety of substituents (halogens, alkoxy, nitro, etc.) at different positions (ortho, meta, para) to enhance potency and selectivity.

Exploration of N3-substituents: Introducing small alkyl groups, aryl groups, or other heterocyclic rings at the N3 position to modulate lipophilicity and target interactions.

Modification of the 2-anilino moiety: While the 4-nitro group is likely important, exploring other substituents on the anilino ring could lead to improved activity or a different pharmacological profile.

Through a combination of rational design, chemical synthesis, and biological evaluation, the 2-(4-nitroanilino)-1,3-thiazol-4-one scaffold holds considerable promise for the development of new and effective therapeutic agents.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways

The development of innovative and efficient synthetic routes for 2-(4-nitroanilino)-1,3-thiazol-4-one and its analogs is a key area of future research. Traditional methods, such as the Hantzsch thiazole (B1198619) synthesis, are being supplemented and replaced by modern techniques that offer improved yields, reduced reaction times, and greater molecular diversity. clockss.org

Future synthetic explorations are likely to focus on:

One-Pot Syntheses: The development of one-pot procedures, which involve multiple reaction steps in a single vessel, is a significant advancement. These methods improve efficiency by avoiding the isolation and purification of intermediates. clockss.orgrsc.org For instance, a one-pot synthesis of 2-aminothiazole (B372263) derivatives has been developed using copper(II) bromide for α-bromination followed by cyclization with thiourea (B124793). clockss.org

Green Chemistry Approaches: Environmentally benign synthetic methods are gaining prominence. This includes the use of safer solvents like water or ethanol, and the employment of catalysts that can be easily recovered and reused. rsc.org For example, a novel magnetic nanocatalyst has been used for the synthesis of 2-aminothiazoles, which can be easily separated using a magnet. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields for the synthesis of thiazole derivatives.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher reproducibility and scalability of the synthesis of thiazolidin-4-one derivatives. nih.gov

Diversity-Oriented Synthesis: Strategies that allow for the rapid generation of a wide range of analogs from a common intermediate are crucial for exploring the structure-activity relationships (SAR) of 2-(4-nitroanilino)-1,3-thiazol-4-one. rsc.org

| Synthetic Strategy | Key Advantages | Representative Research |

| One-Pot Synthesis | Increased efficiency, reduced waste | Development of a facile one-pot synthesis of 2-aminothiazole derivatives via an α-bromination/cyclization process. clockss.org |

| Green Catalysis | Use of recyclable and non-toxic catalysts, milder reaction conditions | Synthesis of 2-aminothiazoles using a magnetic nanocatalyst for easy separation and reuse. rsc.org |

| Supported Reagents | Simplified purification, potential for automation | One-pot synthesis of 2-aminothiazoles using a supported-reagent system (KSCN/SiO2–NH4OAc/Al2O3). rsc.org |

| Formal [4+1] Cycloaddition | Novel and versatile approach for substituted thiazoles | Synthesis of substituted thiazoles via a formal [4+1] addition of NaSH to (Z)-bromoisocyanoalkenes. acs.org |

Advanced Computational Design and Screening of Analogs

Computational chemistry plays an increasingly vital role in the rational design and discovery of novel drug candidates. For 2-(4-nitroanilino)-1,3-thiazol-4-one, in silico methods can accelerate the identification of more potent and selective analogs.

Future research in this area will likely involve:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to its target protein. Molecular docking studies have been instrumental in understanding the interactions of thiazole derivatives with various biological targets, such as tubulin and kinases. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of newly designed analogs of 2-(4-nitroanilino)-1,3-thiazol-4-one.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models can guide the design of new molecules with improved affinity and selectivity.

Virtual Screening: Large libraries of chemical compounds can be computationally screened against a specific biological target to identify potential hits for further experimental evaluation.

ADMET Prediction: In silico tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage of development, helping to reduce attrition rates in later stages. dovepress.com

| Computational Method | Application in Thiazole Research | Potential for 2-(4-nitroanilino)-1,3-thiazol-4-one |

| Molecular Docking | Predicting binding modes of thiazole derivatives to targets like tubulin and kinases. nih.govacs.org | Elucidating interactions with novel targets and guiding the design of analogs with enhanced binding affinity. |

| QSAR | Developing models to predict the anticancer activity of thiazole-based compounds. | Predicting the biological activity of novel 2-(4-nitroanilino)-1,3-thiazol-4-one analogs. |

| Pharmacophore Modeling | Identifying key structural features of thiazole derivatives for their anticancer effects. | Designing new analogs with optimized pharmacophoric features for improved efficacy. |

| Virtual Screening | Identifying new thiazole-based inhibitors from large compound libraries. | Discovering novel analogs of 2-(4-nitroanilino)-1,3-thiazol-4-one with desired biological activities. |

| ADMET Prediction | Evaluating the drug-likeness of novel thiazole-based thiosemicarbazones. dovepress.com | Assessing the pharmacokinetic and toxicity profiles of new derivatives early in the design process. |

Identification of New Molecular Targets and Mechanisms

While thiazole derivatives are known to interact with a range of biological targets, the specific molecular targets and mechanisms of action for 2-(4-nitroanilino)-1,3-thiazol-4-one are not fully elucidated. Future research will focus on identifying these targets to better understand its therapeutic potential.

Potential avenues for investigation include:

Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific proteins that bind to 2-(4-nitroanilino)-1,3-thiazol-4-one.

Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, particularly kinases, which are common targets for thiazole-containing drugs like dasatinib. nih.gov

Cellular Pathway Analysis: Investigating the effects of the compound on various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Thiazole derivatives have been shown to induce apoptosis and inhibit tubulin polymerization. researchgate.netnih.gov

Genomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells treated with the compound to gain insights into its mechanism of action.

Design of Multi-Targeting Agents

The development of drugs that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer. The thiazole scaffold is well-suited for the design of such multi-targeting agents. nih.govmdpi.com

Future directions in this area include:

Molecular Hybridization: Combining the 2-(4-nitroanilino)-1,3-thiazol-4-one pharmacophore with other known bioactive moieties to create hybrid molecules with dual or multiple activities. For example, thiazole-based derivatives have been designed as dual inhibitors of EGFR/VEGFR-2. nih.gov

Fragment-Based Drug Design: Using small molecular fragments that bind to different targets as building blocks to construct larger, multi-targeting molecules.

Systems Biology Approaches: Employing computational models of biological networks to identify key nodes that can be targeted by a single molecule to achieve a synergistic therapeutic effect.

Development of Targeted Delivery Strategies

To enhance the therapeutic index of 2-(4-nitroanilino)-1,3-thiazol-4-one, targeted delivery strategies can be employed to increase its concentration at the site of action while minimizing exposure to healthy tissues.

Future research in this area may focus on:

Nanoparticle-Based Delivery: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, to improve its solubility, stability, and pharmacokinetic profile.

Antibody-Drug Conjugates (ADCs): Linking the compound to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This approach can deliver the cytotoxic agent directly to cancer cells.

Prodrug Strategies: Modifying the compound into an inactive prodrug that is converted to the active form by enzymes that are overexpressed in the target tissue.

Targeting Ligands: Attaching ligands to the drug or its carrier that bind to receptors that are upregulated on the surface of target cells, thereby facilitating cellular uptake.

Through these multifaceted research efforts, the full therapeutic potential of 2-(4-nitroanilino)-1,3-thiazol-4-one and its derivatives can be realized, leading to the development of novel and effective treatments for a range of diseases.

Q & A

Q. Methodological Approach :

Use solvent-dependent NMR to quantify tautomeric populations.

Correlate tautomer ratios (from DFT) with IC₅₀ values in enzyme assays .

What crystallographic insights reveal the conformational flexibility of 2-(4-nitroanilino)-1,3-thiazol-4-one?

Advanced Research Question

Single-crystal X-ray studies show:

- Dihedral Angles : Thiazole and nitroanilino rings form angles of ~73–79°, affecting planarity and intermolecular interactions .

- Hydrogen Bonding : N–H···O and C–H···O networks stabilize crystal packing (e.g., R₂²(8) motifs) .

Software Tools : Refine structures using SHELXL (for small molecules) and PHENIX (for disorder modeling). Validate with R-factors (<0.05) and electron density maps .

How can QSAR models predict the bioactivity of 2-(4-nitroanilino)-1,3-thiazol-4-one derivatives?

Advanced Research Question

QSAR Workflow :

Descriptor Selection : Compute electronic (HOMO/LUMO), steric (LogP), and topological (polar surface area) parameters.

Training Set : Use IC₅₀ data from analogs (e.g., anti-bacterial thiazol-4-ones with ED₅₀ = 2–10 µM) .

Model Validation : Apply leave-one-out cross-validation (R² > 0.85).

Case Study : Nitro group position (para vs. meta) correlates with 3-fold higher antimicrobial activity in para-substituted derivatives .

How to resolve contradictions in reported biological activities of 2-(4-nitroanilino)-1,3-thiazol-4-one derivatives?

Advanced Research Question

Common Discrepancies : Varying IC₅₀ values in anti-cancer assays (e.g., 5–50 µM across studies).

Resolution Strategies :

Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (72 hr).

Control Variables : Account for solvent effects (DMSO concentration ≤0.1%).

Meta-Analysis : Pool data from ≥5 studies to identify outliers (e.g., via Grubbs’ test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.